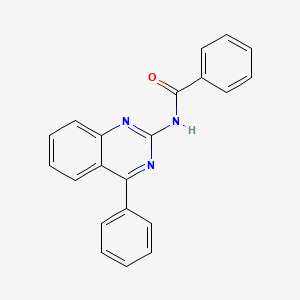
N-(4-phenyl-2-quinazolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenyl-2-quinazolinyl)benzamide, also known as PBQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PBQ belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound also inhibits the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to have anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. This compound has also been shown to have a low toxicity profile, making it a potential candidate for drug development. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(4-phenyl-2-quinazolinyl)benzamide. One potential direction is to investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders. Another direction is to develop more effective methods for administering this compound, such as developing prodrugs or improving its solubility. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. This compound has been shown to have anticancer, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. While this compound has some limitations for lab experiments, its low toxicity profile and potential efficacy make it a candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
N-(4-phenyl-2-quinazolinyl)benzamide can be synthesized by the reaction between 4-phenyl-2-aminobenzamide and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 252-254°C and a molecular weight of 324.39 g/mol.
Applications De Recherche Scientifique
N-(4-phenyl-2-quinazolinyl)benzamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is its ability to inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by regulating the cell cycle.
Propriétés
IUPAC Name |
N-(4-phenylquinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-20(16-11-5-2-6-12-16)24-21-22-18-14-8-7-13-17(18)19(23-21)15-9-3-1-4-10-15/h1-14H,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFAASDEMCDBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
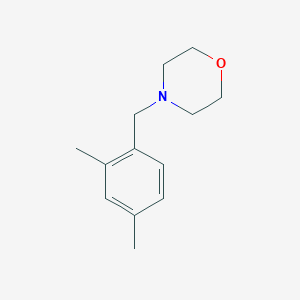
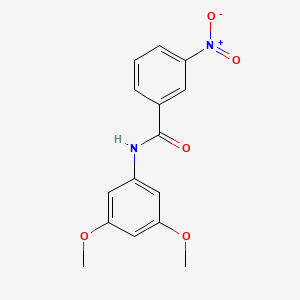
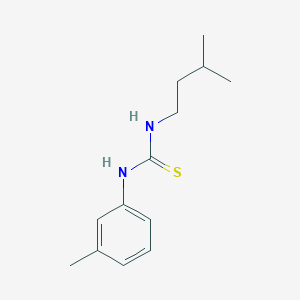


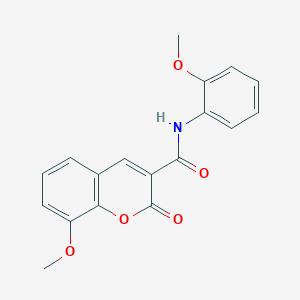
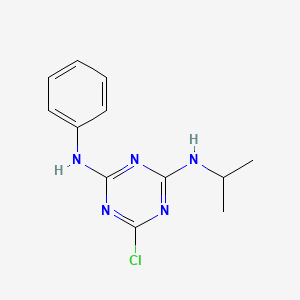
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)